

Theoretical and computed properties of N-(2-Amino-phenyl)-nicotinamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Amino-phenyl)-nicotinamide

Cat. No.: B1227351

[Get Quote](#)

N-(2-Amino-phenyl)-nicotinamide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Amino-phenyl)-nicotinamide is a heterocyclic compound of interest within medicinal chemistry and drug discovery. This technical guide provides a summary of its known theoretical and computed properties. While detailed experimental data on its synthesis, biological activity, and specific signaling pathway interactions are not extensively available in publicly accessible literature, this document outlines standard methodologies and potential areas of investigation for this molecule. This guide serves as a foundational resource for researchers initiating studies on **N-(2-Amino-phenyl)-nicotinamide**, highlighting both the available data and the existing knowledge gaps.

Introduction

N-(2-Amino-phenyl)-nicotinamide, a derivative of nicotinamide (a form of vitamin B3), possesses a chemical structure that suggests potential for diverse biological activities. The nicotinamide moiety is a well-established pharmacophore known to play a crucial role in cellular metabolism, particularly in the biosynthesis of nicotinamide adenine dinucleotide (NAD⁺). The presence of the 2-aminophenyl group introduces additional chemical features that could

modulate its interaction with biological targets. Understanding the theoretical and potential experimental properties of this molecule is the first step in exploring its therapeutic potential.

Theoretical and Computed Properties

The theoretical properties of a molecule provide valuable insights into its potential behavior and reactivity. While extensive quantum chemical calculations for **N-(2-Amino-phenyl)-nicotinamide** are not readily available in the public domain, a summary of its computed properties has been compiled from established chemical databases.

Molecular and Physicochemical Properties

A collection of computed descriptors for **N-(2-Amino-phenyl)-nicotinamide** provides a foundational understanding of its chemical identity and physical characteristics. These properties are crucial for various applications, including computational modeling and initial drug-likeness assessments.

| Property | Value | Source |
|--------------------------------|--|------------|
| Molecular Formula | C ₁₂ H ₁₁ N ₃ O | PubChem[1] |
| Molecular Weight | 213.24 g/mol | PubChem[1] |
| IUPAC Name | N-(2-aminophenyl)pyridine-3-carboxamide | PubChem[1] |
| CAS Number | 436089-31-5 | PubChem[1] |
| Canonical SMILES | <chem>C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2</chem> | PubChem[1] |
| InChI | InChI=1S/C12H11N3O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) | PubChem[1] |
| InChIKey | CEZRXCCXPZWXNX-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 68.1 Å ² | PubChem[1] |

Quantum Chemical Properties (Data Not Available)

Detailed quantum chemical calculations, such as Density Functional Theory (DFT) studies, are essential for a deeper understanding of the electronic structure and reactivity of **N-(2-Amino-phenyl)-nicotinamide**. Such studies would provide valuable data on:

- **HOMO-LUMO Energy Gap:** The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

- **Dipole Moment:** The dipole moment provides information about the overall polarity of the molecule, which influences its solubility and ability to engage in intermolecular interactions.
- **Molecular Electrostatic Potential (MEP):** An MEP map would visualize the electron density distribution and help predict sites for electrophilic and nucleophilic attack.

Note: As of the date of this publication, specific DFT calculation results for **N-(2-Amino-phenyl)-nicotinamide** were not found in the surveyed literature. The generation of this data through computational chemistry software is a recommended next step for any research program focusing on this molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **N-(2-Amino-phenyl)-nicotinamide** are not explicitly documented in readily accessible scientific literature. However, based on general organic chemistry principles and methods for analogous compounds, the following sections outline plausible experimental approaches.

Synthesis of N-(2-Amino-phenyl)-nicotinamide

A common method for the synthesis of amides is the coupling of a carboxylic acid (or its activated derivative) with an amine. For **N-(2-Amino-phenyl)-nicotinamide**, a likely synthetic route would involve the reaction of nicotinic acid (or nicotinoyl chloride) with o-phenylenediamine.

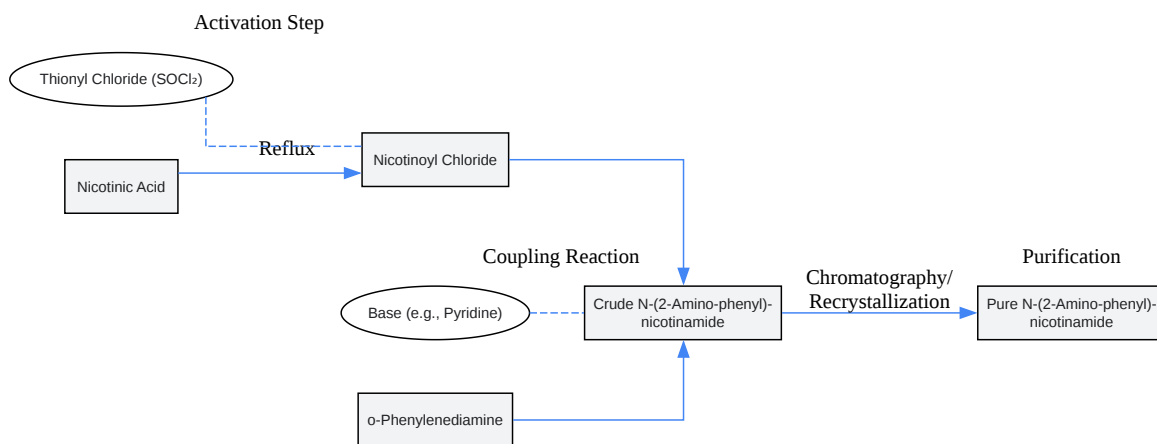
Proposed Synthetic Protocol:

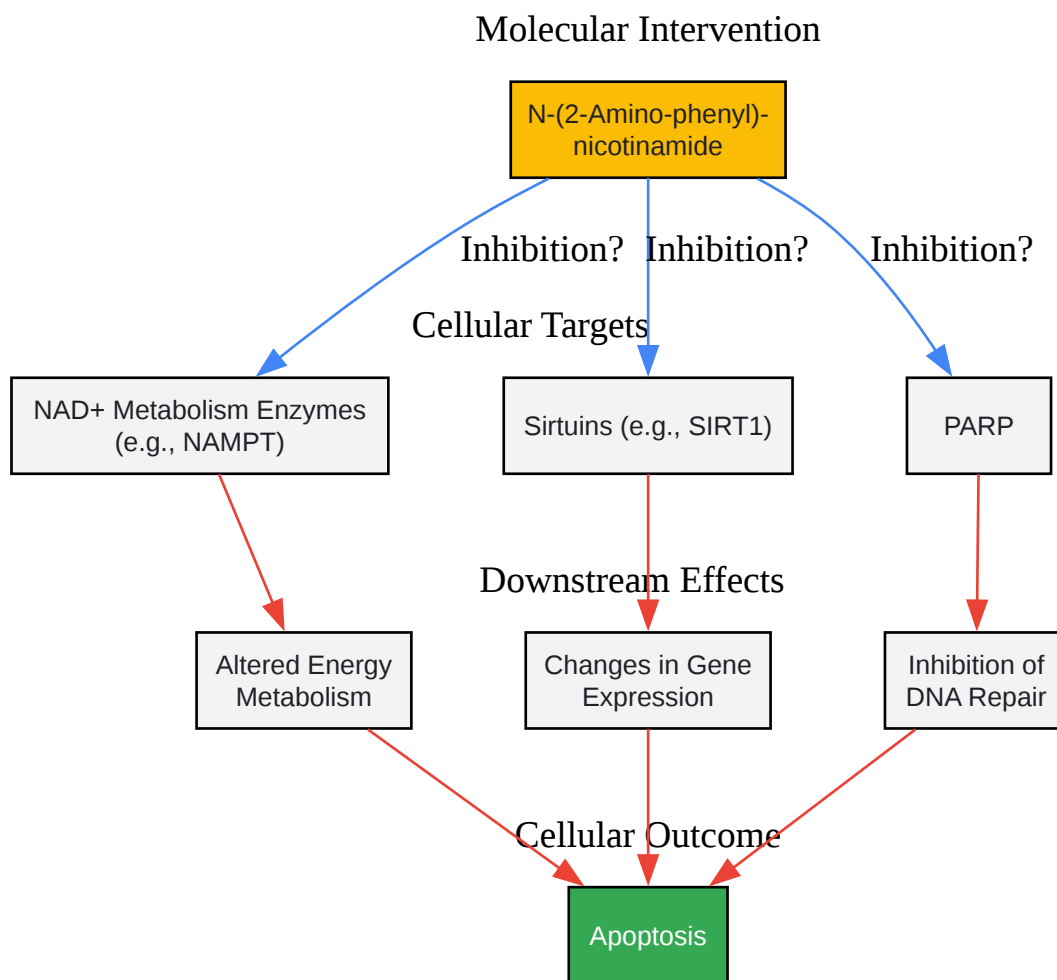
- **Activation of Nicotinic Acid:**
 - Nicotinic acid can be converted to its more reactive acid chloride, nicotinoyl chloride, by refluxing with thionyl chloride (SOCl_2). The reaction is typically carried out in an inert solvent.
- **Amide Coupling:**
 - The resulting nicotinoyl chloride is then reacted with o-phenylenediamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is

usually performed in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or with gentle heating.

- Work-up and Purification:
 - The reaction mixture is typically washed with an aqueous solution to remove the base and any unreacted starting materials. The organic layer is then dried and the solvent evaporated.
 - The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization: The structure and purity of the synthesized **N-(2-Amino-phenyl)-nicotinamide** should be confirmed using standard analytical techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2-Amino-phenyl)-nicotinamide | C₁₂H₁₁N₃O | CID 1133083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical and computed properties of N-(2-Amino-phenyl)-nicotinamide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1227351#theoretical-and-computed-properties-of-n-2-amino-phenyl-nicotinamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com